molecular formula C10H10F3NO B3376427 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1195534-16-7

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3376427
CAS No.: 1195534-16-7
M. Wt: 217.19 g/mol
InChI Key: HWVJNARPWQAWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the formation of the benzoxazine ring. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining high product quality. The use of automated systems and advanced analytical techniques ensures consistent production and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The benzoxazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines with different functional groups.

Scientific Research Applications

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the compound’s application. For example, in a biological context, the compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-7-(trifluoromethyl)quinoline: Another heterocyclic compound with a similar trifluoromethyl group but a different ring structure.

    2-methyl-7-(trifluoromethyl)pyridine: A compound with a pyridine ring and similar substituents.

Uniqueness

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific benzoxazine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-6-5-14-8-3-2-7(10(11,12)13)4-9(8)15-6/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVJNARPWQAWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190427
Record name 3,4-Dihydro-2-methyl-7-(trifluoromethyl)-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195534-16-7
Record name 3,4-Dihydro-2-methyl-7-(trifluoromethyl)-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195534-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2-methyl-7-(trifluoromethyl)-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
Reactant of Route 5
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.